(S)-gamma-valerolactone

Chiral Synthesis Biocatalysis Green Chemistry

(S)-gamma-Valerolactone ((S)-GVL, CAS 19041-15-7) is a chiral lactone derived from biomass, serving as a renewable platform molecule in sustainable chemistry. It is the (S)-enantiomer of gamma-valerolactone, a compound recognized for its potential as a green solvent and biofuel precursor.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 19041-15-7
Cat. No. B098523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-gamma-valerolactone
CAS19041-15-7
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CCC(=O)O1
InChIInChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1
InChIKeyGAEKPEKOJKCEMS-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-gamma-Valerolactone (CAS 19041-15-7): Chiral Platform Molecule for Sustainable Chemistry


(S)-gamma-Valerolactone ((S)-GVL, CAS 19041-15-7) is a chiral lactone derived from biomass, serving as a renewable platform molecule in sustainable chemistry. [1] It is the (S)-enantiomer of gamma-valerolactone, a compound recognized for its potential as a green solvent and biofuel precursor. [2] The compound is characterized by its high boiling point and low toxicity, making it a safer alternative to many traditional organic solvents.

Procurement Alert: Why Racemic gamma-Valerolactone (CAS 108-29-2) Cannot Substitute for (S)-gamma-Valerolactone (CAS 19041-15-7) in Chiral Applications


Generic substitution with racemic gamma-valerolactone (CAS 108-29-2) is not scientifically valid when chirality is a critical performance parameter. The (S)-enantiomer possesses a specific three-dimensional configuration that dictates its interactions in asymmetric catalysis, chiral resolution, and biological systems. [1] Using the racemate can lead to a 50% reduction in effective chiral purity, potentially causing failure in enantioselective syntheses, invalid biological assay results, or suboptimal performance in applications requiring a defined stereochemical outcome. [2]

(S)-gamma-Valerolactone (CAS 19041-15-7): Quantitative Differentiation Evidence from Synthesis and Application Studies


Chemoenzymatic Route Achieves >99% ee vs. Chemical Asymmetric Hydrogenation (82-93% ee)

A chemoenzymatic synthesis route produces (S)-GVL with an enantiomeric excess (ee) exceeding 99%, significantly higher than the 82-93% ee typically achieved by direct asymmetric hydrogenation of levulinic acid using ruthenium catalysts. [1] [2] This high stereochemical purity is crucial for applications demanding a single enantiomer. [3]

Chiral Synthesis Biocatalysis Green Chemistry

Chemoenzymatic Synthesis Yields 90% Overall Yield from Levulinic Acid, Competing with Chemical Routes

A chemo-enzymatic route to (S)-GVL achieves a 90% overall yield from levulinic acid. This yield is competitive with chemical asymmetric hydrogenation routes that report 97% yield under optimized conditions but with lower enantioselectivity. [1] [2]

Process Chemistry Biocatalysis Yield Optimization

Commercially Available (S)-GVL Purity: ≥97.5% GC Area vs. Literature-Prepared Samples

Commercially available (S)-GVL is supplied with a purity of ≥97.5% (GC area %) and an enantiomeric excess of ≥96.5%. This is a defined, verifiable specification that ensures consistency for research and industrial use, in contrast to literature-prepared samples where purity can vary significantly depending on the synthesis and purification method.

Chemical Purity Quality Control Procurement Specifications

Key Application Scenarios for (S)-gamma-Valerolactone (CAS 19041-15-7) Based on Quantitative Evidence


Asymmetric Synthesis of High-Value Chiral Intermediates

(S)-GVL serves as a chiral building block for the synthesis of fine chemicals and pharmaceutical intermediates. Its high enantiomeric purity (>99% ee achievable via chemoenzymatic routes [1]) makes it suitable for constructing complex molecules where stereochemistry is paramount, such as the aggregation pheromone (S)-(+)-sulcatol. [2]

Development of Sustainable Chiral Ionic Liquids and Solvents

The chiral nature of (S)-GVL allows for the design of novel chiral ionic liquids and green solvents. Its use in biomass deconstruction and fractionation processes is well-documented for racemic GVL, but the availability of the (S)-enantiomer opens avenues for developing enantioselective separation media and reaction solvents for asymmetric catalysis. [3]

Investigating Enantioselective Biological Activity

The defined (S)-stereochemistry is essential for studying the biological activity of gamma-valerolactone derivatives. Reports indicate that gamma-valerolactone can inhibit enzymes like lipoxygenase and cyclooxygenase. [4] Using the pure (S)-enantiomer allows researchers to determine if these effects are stereospecific, which is crucial for drug discovery and understanding metabolic pathways.

Technical Documentation Hub

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